Benzyl selenocyanate

DNA methyltransferase inhibition chemoprevention epigenetics

Benzyl selenocyanate (BSC) is the definitive tool compound for DNA methyltransferase inhibition studies. Unlike its inactive sulfur analog benzyl thiocyanate, BSC delivers an IC50 of 8.1 µM against Mtase, providing a validated positive control for epigenetic assays. For in vivo chemoprevention, BSC's superior gastrointestinal absorption (only 3% fecal excretion vs. 68% for p-XSC) ensures higher target-tissue retention and a favorable chemopreventive index of 2.5. Its broad-spectrum antimicrobial activity at 50 µM, absent in thiocyanate analogs, makes it an essential reference for antimicrobial SAR. Choose BSC for unmatched target engagement, bioavailability, and cross-application versatility.

Molecular Formula C8H7NSe
Molecular Weight 196.12 g/mol
CAS No. 4671-93-6
Cat. No. B1206723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl selenocyanate
CAS4671-93-6
Synonymsenzyl selenocyanate
benzylselenocyanate
Molecular FormulaC8H7NSe
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[Se]C#N
InChIInChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2
InChIKeyWSKWDMOVMQKKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Selenocyanate (CAS 4671-93-6): A Synthetic Organoselenium Chemopreventive Agent with Defined In Vitro and In Vivo Activity Profiles


Benzyl selenocyanate (BSC; CAS 4671-93-6) is a synthetic organoselenium compound characterized by a benzyl moiety linked to a selenocyanate (–SeCN) functional group . It has been extensively studied as a chemopreventive agent, demonstrating efficacy in inhibiting chemically induced tumors in various animal models at both the initiation and postinitiation stages . BSC is a known inhibitor of DNA (cytosine-5)-methyltransferase (Mtase), with a reported IC50 of 8.4 µM , and exhibits anti-proliferative and antimicrobial activities that distinguish it from its sulfur-containing analogs [1][2].

Why Benzyl Selenocyanate Cannot Be Replaced by Common In-Class Analogs in Chemoprevention and Antimicrobial Research


The chemopreventive and antimicrobial efficacy of benzyl selenocyanate is highly dependent on its specific molecular architecture, which cannot be replicated by simply substituting sulfur for selenium or using inorganic selenium sources. Direct comparative studies demonstrate that the sulfur analog, benzyl thiocyanate (BTC), lacks measurable DNA methyltransferase inhibitory activity, while benzyl selenocyanate exhibits an IC50 of 8.1 µM [1]. Furthermore, inorganic sodium selenite, while active, demonstrates markedly different pharmacokinetics, with faster excretion and lower tissue retention compared to BSC [2]. Even among other organoselenium compounds, the position and number of selenocyanate groups dictate absorption, toxicity, and chemopreventive index, as evidenced by comparisons with 1,4-phenylenebis(methylene)selenocyanate (p-XSC) [3]. These quantifiable differences in target engagement, bioavailability, and safety margin render generic substitution invalid for research or procurement decisions.

Quantitative Evidence for Benzyl Selenocyanate Differentiation Versus Key Comparators


Superior DNA Methyltransferase Inhibition Versus Sulfur Analog Benzyl Thiocyanate

Benzyl selenocyanate (BSC) exhibits potent inhibition of DNA (cytosine-5)-methyltransferase (Mtase) extracted from human colon carcinoma, with an IC50 of 8.1 µM. In direct head-to-head comparison under identical assay conditions, its sulfur analog benzyl thiocyanate (BTC) showed no measurable inhibitory effect on Mtase activity [1]. This demonstrates that the selenium atom is critical for target engagement.

DNA methyltransferase inhibition chemoprevention epigenetics

Broader Antimicrobial Spectrum Versus Benzyl Thiocyanate and Benzyl Isothiocyanate

Benzyl selenocyanate demonstrates superior antimicrobial activity compared to its structural analogs. It inhibited the growth of all tested bacteria considerably, even at the lowest tested concentration of 50 µM. In contrast, neither the thiocyanate analog (BTC) nor the isothiocyanate analog (BITC) showed any of these antimicrobial activities under the same conditions [1].

antimicrobial activity selenocyanates antibacterial

Slower Excretion and Prolonged Tissue Retention Versus Inorganic Sodium Selenite

Following oral administration in male F344 rats, benzyl selenocyanate (BSC) exhibited markedly different excretion and tissue retention kinetics compared to sodium selenite. At 3 days post-administration, BSC showed only 6.67% fecal excretion versus 31.14% for sodium selenite, and 11.36% urinary excretion versus 18.33% for sodium selenite [1]. Kidney selenium levels in BSC-treated rats reached as high as 29 µg/g tissue at 72 hours, indicating prolonged organ retention [1].

pharmacokinetics selenium retention tissue distribution

Superior Chemopreventive Efficacy and Index Versus Sodium Selenite

In a comparative study of selenocyanate derivatives in mammary cancer chemoprevention, benzyl selenocyanate (BSC) demonstrated a chemopreventive index of 2.5, which was nearly twice that of sodium selenite (1.3) [1]. This index, calculated as the ratio of maximum tolerated dose to the effective dose producing approximately 50% tumor inhibition (ED50), reflects the compound's therapeutic window. Additionally, a patent claims that BSC in the diet is a superior inhibitor to both its sulfur analog BTC and inorganic sodium selenite during the initiation phase of carcinogenesis [2].

chemoprevention mammary carcinogenesis therapeutic index

Significant In Vivo Tumor Inhibition in Forestomach Model Versus Inactive Benzyl Thiocyanate

In a mouse forestomach tumor model induced by benzo(a)pyrene, benzyl selenocyanate reduced the number of tumors per animal from 3.3 to 1.7 (P < 0.01). Under identical conditions, benzyl thiocyanate showed no significant inhibitory effect [1]. This demonstrates the in vivo chemopreventive advantage of the selenocyanate over the thiocyanate analog.

forestomach tumors benzo(a)pyrene in vivo chemoprevention

Distinct Oral Bioavailability and Absorption Profile Versus p-XSC

Benzyl selenocyanate (BSC) and 1,4-phenylenebis(methylene)selenocyanate (p-XSC) exhibit fundamentally different oral absorption patterns. Following oral gavage at 50 µmol/kg in female CD rats, BSC was extensively absorbed from the gastrointestinal tract, with only 3% of the selenium dose excreted in feces over 5 days, while p-XSC showed 68% fecal excretion, indicating poor absorption of the latter [1]. This difference is attributed to differential binding of these compounds to gut contents [1].

oral bioavailability absorption gastrointestinal

High-Value Research and Procurement Applications for Benzyl Selenocyanate Based on Quantitative Evidence


DNA Methyltransferase Inhibitor Screening and Epigenetic Studies

Benzyl selenocyanate is uniquely suited for studies investigating the role of DNA (cytosine-5)-methyltransferase (Mtase) inhibition in chemoprevention and cancer epigenetics. Its IC50 of 8.1 µM against human colon carcinoma Mtase [1] provides a quantifiable benchmark for assay development. Critically, the complete lack of activity of its sulfur analog BTC [1] makes BSC an essential positive control and tool compound for validating selenium-dependent epigenetic modulation.

In Vivo Chemoprevention Studies Requiring Oral Bioavailability and Sustained Tissue Exposure

For in vivo chemoprevention protocols utilizing oral administration, BSC offers a distinct advantage over other organoselenium compounds like p-XSC due to its superior gastrointestinal absorption (only 3% fecal excretion vs. 68% for p-XSC) [2]. Furthermore, its slow excretion and prolonged retention in target organs such as the kidneys [3] support long-term, low-dose dietary intervention studies, as evidenced by its 48% reduction in forestomach tumor multiplicity [4].

Antimicrobial Development Targeting Selenocyanate-Specific Mechanisms

BSC is the lead candidate for exploring the antimicrobial mechanisms of organic selenocyanates. Its ability to inhibit a broad spectrum of bacteria at concentrations as low as 50 µM, contrasted with the complete inactivity of its thiocyanate and isothiocyanate analogs [5], identifies the selenocyanate group as a privileged motif for antimicrobial activity. This makes BSC a critical reference compound for structure-activity relationship (SAR) studies and for screening novel selenocyanate-based antimicrobial agents.

Comparative Toxicology and Safety Margin Assessment of Organoselenium Compounds

BSC serves as a key reference point for evaluating the therapeutic window of organoselenium chemopreventive agents. Its calculated chemopreventive index of 2.5 [6] provides a numerical benchmark against which newer analogs can be compared. Additionally, its documented subchronic toxicity profile, including dose-dependent hepatomegaly and effects on plasma transaminases [7], offers a well-characterized safety baseline for designing toxicology studies and assessing the risk-benefit profile of next-generation selenium compounds.

Technical Documentation Hub

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